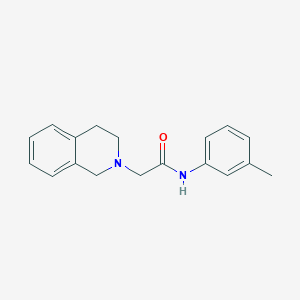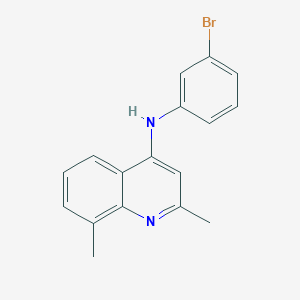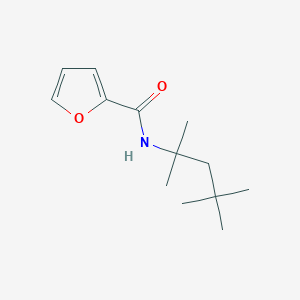![molecular formula C17H14N2O6 B5700966 ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate is a chemical compound that has garnered significant attention in the field of scientific research due to its unique properties. The compound is also known as ethyl cyano(5-(2-methoxy-5-nitrophenyl)-2-furyl)-3-acrylate or simply ENFA. Researchers are interested in studying this compound due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of ENFA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, ENFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. ENFA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ENFA has been shown to have a variety of biochemical and physiological effects. Studies have shown that ENFA can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ENFA has also been shown to reduce pain in animal models, suggesting that it has analgesic properties. In addition, ENFA has been shown to have insecticidal activity against a variety of insect pests.
Advantages and Limitations for Lab Experiments
One advantage of using ENFA in lab experiments is that it is relatively easy to synthesize and purify. In addition, ENFA has been shown to have a variety of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using ENFA in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on ENFA. One area of research could focus on the development of ENFA-based therapeutics for the treatment of inflammatory conditions such as arthritis. Another area of research could focus on the development of ENFA-based pesticides as a natural alternative to synthetic pesticides. Additionally, further studies could be conducted to better understand the mechanism of action of ENFA and its potential applications in other fields, such as materials science.
Synthesis Methods
The synthesis of ENFA involves the reaction of ethyl cyanoacetate with 2-methoxy-5-nitrobenzaldehyde, followed by the reaction of the resulting product with furfural. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is a yellowish-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
ENFA has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's anti-inflammatory and analgesic properties. Studies have shown that ENFA can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This suggests that ENFA may have potential as a therapeutic agent for the treatment of inflammatory conditions such as arthritis.
Another area of research has focused on the compound's potential as a pesticide. Studies have shown that ENFA has insecticidal activity against a variety of insect pests, including mosquitoes and aphids. This suggests that ENFA may have potential as a natural alternative to synthetic pesticides, which can have negative environmental impacts.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-9-12(19(21)22)4-6-15(14)23-2/h4-9H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWARFZLOOGJU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)

